Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-

X-ray crystallography Molecular conformation Structure-based drug design

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- (CAS 282088-68-0) is a synthetic N1-benzyl-substituted benzimidazolone derivative with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. It belongs to the 1,3-dihydro-2H-benzimidazol-2-one class, a privileged scaffold in medicinal chemistry recognized for its capacity to engage diverse biological targets through a planar, hydrogen-bond-capable urea core.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 282088-68-0
Cat. No. B2549521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-
CAS282088-68-0
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
InChIKeyNXTMFHTWMAFPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one (CAS 282088-68-0): Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- (CAS 282088-68-0) is a synthetic N1-benzyl-substituted benzimidazolone derivative with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. It belongs to the 1,3-dihydro-2H-benzimidazol-2-one class, a privileged scaffold in medicinal chemistry recognized for its capacity to engage diverse biological targets through a planar, hydrogen-bond-capable urea core [1]. The compound is typically supplied as a crystalline solid with purity specifications of 95–98%, making it suitable as both a reference standard and a synthetic intermediate for structure–activity relationship (SAR) exploration programs .

Why 1-(4-Methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one Cannot Be Replaced by Generic N1-Benzyl Benzimidazolones: The Structural Basis of Differentiation


Although numerous N1-benzyl-1,3-dihydro-2H-benzimidazol-2-ones share the same core skeleton, even a single para-methyl substituent on the benzyl ring induces measurable conformational and physicochemical perturbations relative to the unsubstituted parent compound. Single-crystal X-ray diffraction reveals that the para-methyl group alters the dihedral angle between the benzimidazolone plane and the phenyl ring by approximately 9° compared with the unsubstituted benzyl analog, a difference that directly impacts molecular recognition, crystal packing, and ligand–protein complementarity in structure-based design [1]. Moreover, commercially available lots of the target compound can be sourced at 98% purity, whereas generic N1-benzyl benzimidazolones are frequently offered only at 95%, a discrepancy that introduces uncontrolled variability into biological assay outcomes and reaction yields . Comprehensive high-strength differential evidence—such as head-to-head enzymatic potency, selectivity profiling, or pharmacokinetic comparisons between the 4-methylbenzyl congener and close analogs—remains largely absent from the peer-reviewed literature, underscoring the need for target-specific validation rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one (CAS 282088-68-0) Versus Key Analogs


Crystal Structure Geometry: Dihedral Angle and Ring Planarity Versus 1-Benzyl-1,3-dihydro-2H-benzimidazol-2-one

Single-crystal X-ray diffraction demonstrates that the 4-methylbenzyl derivative adopts a benzimidazolone–phenyl dihedral angle of 77.41 (6)° and a maximum core deviation from planarity of only 0.009 (1) Å [1]. In contrast, the unsubstituted benzyl analog (1-benzyl-1,3-dihydro-2H-benzimidazol-2-one, CAS 28643-53-0) crystallizes with a significantly smaller dihedral angle of 68.50 (6)° and a larger core deviation of 0.023 (2) Å [2]. The approximately 9° increase in dihedral angle and the 2.5-fold improvement in core planarity are directly attributable to the para-methyl group and result in distinct crystal packing motifs.

X-ray crystallography Molecular conformation Structure-based drug design

Commercial Purity Benchmarking: 98% HPLC Purity Versus Generic 95% N1-Benzyl Benzimidazolone Analogs

Commercially available lots of 1-(4-methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one are routinely supplied at 98% purity as verified by HPLC, as documented by reputable vendor datasheets . In comparison, the generic N1-benzyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 28643-53-0) and numerous other mono-substituted benzyl analogs are most frequently cataloged at 95% purity across multiple supplier platforms . The 3-percentage-point purity differential represents a meaningful reduction in unknown impurity burden for quantitative biological assays and reaction optimization.

Chemical purity Procurement specification Reproducibility

Lipophilicity Modulation: Para-Methyl Contribution to logP Relative to Unsubstituted Benzyl Analog

The para-methyl substituent is a well-characterized lipophilicity-enhancing motif in medicinal chemistry, contributing a Hansch π value of +0.56 relative to unsubstituted phenyl [1]. When applied to the N1-benzyl-1,3-dihydro-2H-benzimidazol-2-one scaffold, this translates to a predicted increase in calculated logP (clogP) of approximately 0.5 log units for the 4-methylbenzyl derivative versus the parent 1-benzyl analog [2]. This incremental lipophilicity can enhance passive membrane permeability and protein binding but may also necessitate careful solubility optimization in formulation.

Lipophilicity SAR Membrane permeability

Synthetic Intermediate Utility in HIV-1 Reverse Transcriptase NNRTI Programs: Class-Level SAR Context

The 1,3-dihydro-2H-benzimidazol-2-one scaffold has been extensively exploited for the design of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), with SAR studies specifically highlighting that the nature and substitution pattern of the N1-phenyl ring profoundly modulate antiviral potency [1]. Within this class, 3,5-dimethylphenyl-substituted derivatives achieved activity comparable to efavirenz (EC50 in low nanomolar range) and selectivity indices exceeding 61,857 [1]. Although CAS 282088-68-0 itself has not been directly profiled in published antiviral assays, its 4-methylbenzyl substitution pattern places it as a direct structural precursor for installing the activity-critical 3,5-dimethylphenylsulfonyl or analogous pharmacophoric groups via synthetic elaboration at the N1 position [2]. Users procuring this compound gain access to a verified, crystalline intermediate that is one synthetic step removed from the most potent NNRTI chemotype in the benzimidazolone series.

HIV-1 RT NNRTI Medicinal chemistry

Spectroscopic Benchmark: FT-IR and NMR Fingerprint for Identity Verification

A complete set of 1H NMR, FT-IR, and GC-MS spectra is available for 1-(4-methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one via the SpectraBase reference database [1], providing a definitive fingerprint for incoming identity verification and purity assessment. In contrast, many closely related N1-benzyl analogs (e.g., 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one) are documented with fewer spectral datasets or lower-resolution spectra, limiting the rigor of comparative quality control [2]. The availability of multi-modal spectral reference data reduces ambiguity in compound authentication and supports compliance with electronic laboratory notebook (ELN) documentation standards.

Spectroscopy Quality control Compound identity

High-Impact Application Scenarios for 1-(4-Methylbenzyl)-1,3-dihydro-2H-benzoimidazol-2-one Based on Verified Differentiation Evidence


Structure-Based Drug Design of NNRTIs Requiring a Precise Conformational Starting Point

The experimentally determined dihedral angle of 77.41° and the exceptional core planarity (max deviation 0.009 Å) provide a high-confidence structural input for molecular docking and pharmacophore modeling of HIV-1 reverse transcriptase NNRTIs. Researchers can utilize these crystallographic coordinates directly, avoiding the ambiguity introduced by the 9° dihedral angle difference observed in the unsubstituted benzyl analog, which may misdirect docking poses and lead to suboptimal scoring [1].

Synthetic Chemistry Programs Targeting N1-Arylsulfonyl Elaboration for Antiviral Lead Optimization

As an immediate precursor to the N1-arylsulfonyl-1,3-dihydro-2H-benzimidazol-2-one chemotype that has produced NNRTIs with potency comparable to efavirenz (selectivity index >61,857), this compound enables rapid one-step diversification. Procurement at 98% purity minimizes side-product formation during sulfonylation, improving yield and purity of downstream analogs in medicinal chemistry campaigns [2].

Analytical Method Development and Reference Standard Qualification

The availability of a comprehensive spectroscopic dataset (1H NMR, FT-IR, GC-MS) and certified 98% purity makes this compound suitable as an analytical reference standard for HPLC method validation, impurity profiling, and batch-to-batch consistency monitoring in quality control laboratories supporting benzimidazolone-based research programs .

Crystallization and Solid-State Form Screening for Preformulation Studies

The well-characterized crystal packing, hydrogen-bonded dimer motif, and high crystallinity of the 4-methylbenzyl derivative make it an ideal model compound for solid-state property optimization studies, including polymorph screening and co-crystal design, where the distinct packing geometry compared to the unsubstituted analog provides a valuable comparative benchmark [1].

Quote Request

Request a Quote for Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.